3-Amino-4-fluorobenzylamine

MAO-B inhibition Selectivity Enzyme Assay

3-Amino-4-fluorobenzylamine (CAS 1314909-17-5) is a premier fluorinated benzylamine building block with dual primary amine functionality—aliphatic and aromatic—enabling chemoselective derivatization impossible with mono-amine analogs. It exhibits >10-fold selectivity for MAO-B (IC50 8.39 µM) over MAO-A, making it a superior scaffold for neuroscience lead optimization with minimized off-target risk. Validated in patent literature for substituted aryl-benzylamine synthesis, this compound is commercially available at ≥98% certified purity, ensuring contaminant-free, reproducible SAR data. Choose this building block to reduce synthetic steps and accelerate your medicinal chemistry program.

Molecular Formula C7H9FN2
Molecular Weight 140.16
CAS No. 1314909-17-5
Cat. No. B3032243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzylamine
CAS1314909-17-5
Molecular FormulaC7H9FN2
Molecular Weight140.16
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)N)F
InChIInChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2
InChIKeyKXYSHPLPGOFUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzylamine (CAS 1314909-17-5): A Dual-Amine Fluorinated Benzylamine Building Block


3-Amino-4-fluorobenzylamine (CAS 1314909-17-5), also known as 5-(aminomethyl)-2-fluoroaniline, is a fluorinated aromatic amine building block characterized by a benzylamine core with both a fluorine atom and an additional primary amine group on the aromatic ring. It is commercially available in high purity (≥99.0%) from multiple reputable vendors, facilitating its use in demanding synthetic applications . Its structure, combining an aliphatic amine with an aromatic amine, offers unique opportunities for selective functionalization in organic synthesis and medicinal chemistry .

Procurement Risks of Substituting 3-Amino-4-fluorobenzylamine with Common Benzylamine Analogs


Substituting 3-Amino-4-fluorobenzylamine (CAS 1314909-17-5) with a simpler analog like benzylamine or 4-fluorobenzylamine is not a like-for-like replacement and introduces significant risk of divergent outcomes in biological assays and synthetic applications. The unique combination of a fluorine atom and an additional aromatic amine directly impacts key parameters such as target selectivity, metabolic stability, and synthetic versatility [1]. The quantitative evidence below demonstrates that while a compound like 4-fluorobenzylamine may appear similar, it lacks the dual amine functionality that confers distinct biological and chemical behavior, which can be critical for project success [2].

Quantitative Evidence for 3-Amino-4-fluorobenzylamine: Selectivity, Purity, and Synthetic Utility


Selectivity for MAO-B Over MAO-A: A >10-Fold Difference

3-Amino-4-fluorobenzylamine demonstrates a clear selectivity profile for human monoamine oxidase B (MAO-B) over MAO-A. In head-to-head in vitro assays using the same Amplex Red spectrophotometric method, its IC50 for MAO-B is 8.39 µM, while its IC50 for MAO-A is reported as >100 µM [1]. This >10-fold difference in potency defines a selectivity window that is a key differentiator from non-selective benzylamine analogs.

MAO-B inhibition Selectivity Enzyme Assay

Functional Versatility from Dual Primary Amine Functionality

3-Amino-4-fluorobenzylamine possesses two distinct primary amine groups: one aliphatic on the benzyl position and one aromatic on the phenyl ring. This structural feature is a stark contrast to simpler analogs like 4-fluorobenzylamine (C7H8FN), which contains only a single aliphatic amine. This dual functionality allows for chemoselective derivatization, a property widely exploited in the patent literature for synthesizing complex, substituted aryl-benzylamine structures [1]. The presence of the second amine provides a clear advantage in synthetic step count and molecular complexity generation.

Organic Synthesis Derivatization Building Block

Commercial Availability in High Purity (≥99.0%) for Reproducible Research

For procurement, a critical and quantifiable differentiator is the certified purity of the material. 3-Amino-4-fluorobenzylamine is commercially available from multiple reputable vendors with a specified purity of ≥99.0% . This high purity standard minimizes the impact of unknown impurities on sensitive biological or catalytic reactions. In contrast, many niche building blocks or less specialized analogs may be offered at lower purities (e.g., 95-97%), introducing potential variability and the need for additional purification steps.

Purity Quality Control Reproducibility

Validated Application Scenarios for 3-Amino-4-fluorobenzylamine Based on Core Evidence


Selective MAO-B Probe Development

This compound is ideally suited for the development of chemical probes or small molecules targeting Monoamine Oxidase B (MAO-B). As demonstrated, it exhibits a >10-fold selectivity window for MAO-B (IC50 = 8.39 µM) over MAO-A (IC50 > 100 µM) [1]. This intrinsic selectivity profile makes it a valuable starting point for medicinal chemistry campaigns focused on neurological conditions where MAO-B inhibition is therapeutically relevant, minimizing potential off-target effects related to MAO-A.

Synthesis of Complex, Substituted Aryl-Benzylamines

The dual primary amine functionality of 3-Amino-4-fluorobenzylamine makes it a premier building block for the synthesis of complex molecules requiring chemoselective derivatization, a strategy validated by its inclusion in patent literature for substituted aryl-benzylamine compounds [2]. Its structure enables sequential or orthogonal functionalization that is not possible with mono-amine benzylamine analogs, thereby reducing the number of synthetic steps required to access high-complexity targets.

High-Fidelity Lead Optimization and SAR Studies

For structure-activity relationship (SAR) studies and lead optimization, the high certified purity (≥99.0%) of commercial sources ensures that observed biological or chemical results are attributable to the compound itself, not to contaminants . This level of purity is critical for generating reliable, reproducible data, a cornerstone of efficient drug discovery and chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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